molecular formula C12H10Cl2N2O2 B1601532 ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate CAS No. 98534-74-8

ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No. B1601532
CAS RN: 98534-74-8
M. Wt: 285.12 g/mol
InChI Key: CBWBLNNGPMXDKI-UHFFFAOYSA-N
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Description

The compound “ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The presence of chlorophenyl and carboxylate groups would further influence the compound’s properties .


Chemical Reactions Analysis

Pyrazole compounds, in general, are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo various substitution and addition reactions, and serve as precursors in the synthesis of other heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. Factors such as the presence of the pyrazole ring, the chlorophenyl group, and the carboxylate group would all contribute to its properties .

Scientific Research Applications

Synthesis and Molecular Structure

Research has demonstrated innovative synthesis methods and structural analysis of related pyrazole derivatives, emphasizing their chemical properties and potential utility in further applications. For instance, one study detailed the synthesis of a similar compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, through a unique protocol, analyzing its crystal and molecular structure, including Hirshfeld surface analysis. This analysis helps understand the nature of molecular interactions, providing insights into the compound's stability and potential pharmacological importance (D. Achutha et al., 2017).

Potential Applications in Medicinal Chemistry

Compounds structurally related to ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate have been evaluated for their antimicrobial and anticancer activities. For example, novel pyrazole derivatives have been synthesized and assessed for their potential as antimicrobial and anticancer agents, revealing that some synthesized compounds exhibited higher anticancer activity compared to reference drugs. Such studies highlight the potential utility of these compounds in developing new therapeutic agents (H. Hafez et al., 2016).

Applications in Organic and Medicinal Chemistry Transformations

The versatility of pyrazole derivatives, including those structurally similar to ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, extends to their use as intermediates in synthesizing a broad range of organic compounds. For instance, ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in cross-coupling reactions to synthesize various condensed pyrazoles. This application demonstrates the compound's role in facilitating the synthesis of structurally complex and potentially biologically active molecules (Eglė Arbačiauskienė et al., 2011).

Role in Synthesis of Pesticides

One specific application of a closely related compound, ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, is as an important intermediate in the synthesis of the pesticide chlorantraniliprole. This highlights the importance of such compounds in agricultural chemistry, providing a pathway to synthesize novel pesticides that can contribute to more effective and sustainable agricultural practices (Yeming Ju, 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activities, and potential applications in areas such as medicinal chemistry .

properties

IUPAC Name

ethyl 5-chloro-1-(3-chlorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-4-8(13)6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWBLNNGPMXDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549898
Record name Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

CAS RN

98534-74-8
Record name Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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